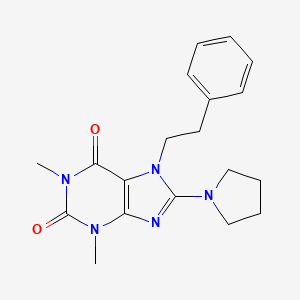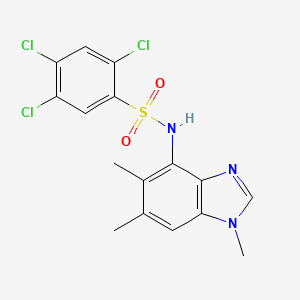![molecular formula C18H20ClN5O2S B2942578 1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 851809-44-4](/img/structure/B2942578.png)
1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Antimicrobial Activities
Compounds featuring 1,2,4-triazole derivatives, including those structurally related to the mentioned compound, have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has been demonstrated, highlighting their potential as antimicrobial agents against various microorganisms. Such compounds, through their synthesis and biological evaluation, offer insights into the design and development of new antimicrobial agents, potentially addressing the rising challenge of antibiotic resistance (Bektaş et al., 2007).
Molecular Docking Studies and Antimicrobial Evaluation
Further extending the applications in the antimicrobial domain, molecular docking studies, coupled with in vitro antimicrobial evaluations, have been conducted on new series of compounds, including piperazine and triazolo-pyrazine derivatives. These studies not only provide a foundation for understanding the interaction mechanisms of such compounds with microbial enzymes or receptors but also pave the way for designing more potent antimicrobial agents. This research demonstrates the utility of structural analogs in the development of new therapies against bacterial and fungal infections (Patil et al., 2021).
Antagonist Activity and Molecular Interaction Studies
Investigations into the antagonist activities of compounds, specifically targeting the CB1 cannabinoid receptor, have provided valuable insights into their potential therapeutic applications. By studying the molecular interactions and binding affinities of such compounds, researchers have been able to elucidate their pharmacological profiles, contributing to the development of novel therapeutic agents targeting cannabinoid receptors. This line of research highlights the importance of structural specificity in modulating receptor activity and suggests potential applications in treating disorders related to cannabinoid receptor dysregulation (Shim et al., 2002).
Inhibitors of Soluble Epoxide Hydrolase
The discovery and optimization of soluble epoxide hydrolase (sEH) inhibitors have been an area of significant interest due to their potential in treating various diseases, including cardiovascular and inflammatory disorders. Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of sEH has illustrated the critical role of the triazine heterocycle for potency and selectivity, offering a pathway to the development of novel therapeutic agents. This research underscores the importance of structural elements in achieving desired biological activities and pharmacokinetic properties (Thalji et al., 2013).
将来の方向性
特性
IUPAC Name |
1-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(11-2-4-13(19)5-3-11)23-8-6-12(7-9-23)16(20)25/h2-5,12,14,26H,6-9H2,1H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCMDPKOGVLIRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2942497.png)
![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)
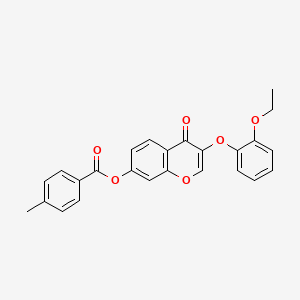

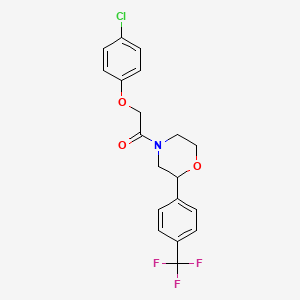

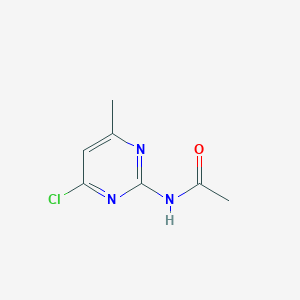
![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)
![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)
![methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942512.png)
![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)
